7-Bromo-4-methylbenzofuran
Overview
Description
7-Bromo-4-methylbenzofuran is an organic compound with the molecular formula C9H7BrO It belongs to the class of benzofurans, which are compounds containing a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methylbenzofuran typically involves the bromination of 4-methylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuranones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 4-methylbenzofuran.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Benzofuranones
Reduction: 4-Methylbenzofuran
Substitution: Various substituted benzofurans depending on the nucleophile used
Scientific Research Applications
7-Bromo-4-methylbenzofuran has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-tumor, antibacterial, and antiviral activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: Researchers use it to study the interactions of benzofuran derivatives with biological targets, aiding in the design of new drugs.
Mechanism of Action
The mechanism of action of 7-Bromo-4-methylbenzofuran involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzofuran: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
7-Bromo-2-methylbenzofuran: Similar structure but with the methyl group at a different position, leading to different reactivity and properties.
7-Bromo-5-methylbenzofuran: Another positional isomer with distinct chemical behavior.
Uniqueness
7-Bromo-4-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials with tailored properties .
Properties
IUPAC Name |
7-bromo-4-methyl-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSLPAYCQRXDCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=COC2=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610504 | |
Record name | 7-Bromo-4-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799766-13-5 | |
Record name | 7-Bromo-4-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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